molecular formula C20H18F2N2O2 B2890603 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-difluorobenzamide CAS No. 955765-45-4

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-difluorobenzamide

Cat. No. B2890603
CAS RN: 955765-45-4
M. Wt: 356.373
InChI Key: FCPMKKVZXNNUEL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This can include the starting materials, the type of reactions used, the conditions under which the reactions are carried out, and the yield of the final product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes understanding the reaction mechanism, the conditions needed for the reaction, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, chemical stability, and reactivity. Techniques like thermal analysis, solubility tests, and reactivity studies are used .

Scientific Research Applications

Chemical Synthesis and Catalysis

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-difluorobenzamide is involved in the development of novel synthesis methods. For instance, Davoodnia et al. (2010) described a procedure for synthesizing 2-arylquinazolin-4(3H)-ones, which are structurally related to N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-difluorobenzamide, using tetrabutylammonium bromide as a catalyst under solvent-free conditions (Davoodnia et al., 2010). Similarly, Tokimizu et al. (2014) explored gold-catalyzed cyclization processes involving azidoynamides to produce indoloquinolines, which share structural similarities with the compound (Tokimizu et al., 2014).

Pharmaceutical Research

In the pharmaceutical domain, the compound has been involved in the study of novel inhibitors. Umehara et al. (2009) investigated the human metabolites of a structurally similar compound, YM758, highlighting its potential as a treatment for stable angina and atrial fibrillation (Umehara et al., 2009). Dehdashti et al. (2013) studied a related compound, 18F-ISO-1, for its potential in imaging tumor proliferation in patients with malignant neoplasms (Dehdashti et al., 2013).

Organic Chemistry and Mechanism Studies

In organic chemistry, the focus has been on understanding the mechanisms involved in reactions featuring similar compounds. For instance, Ikeda et al. (2003) performed spectroscopic and calorimetric studies on methylenecyclopropane rearrangements, which are relevant to the cyclopropane moiety of the compound (Ikeda et al., 2003).

Photophysical Studies

The compound's derivatives have also been the subject of photophysical studies. Mmonwa et al. (2014) synthesized and analyzed the electronic absorption and emission properties of bisquinazolinones, which are related to N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-difluorobenzamide, in order to understand the influence of substituents on intramolecular charge transfer (Mmonwa et al., 2014).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action refers to how it exerts its effects at the molecular level. This often involves interactions with specific proteins or other biological molecules .

Safety and Hazards

This involves understanding the potential risks associated with the compound. It can include toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing the compound .

Future Directions

This involves predicting or proposing future research directions. It could involve suggesting modifications to improve the compound’s properties, potential applications, or further studies to better understand the compound .

properties

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2O2/c21-16-2-1-3-17(22)18(16)19(25)23-15-7-6-12-8-9-24(11-14(12)10-15)20(26)13-4-5-13/h1-3,6-7,10,13H,4-5,8-9,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPMKKVZXNNUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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